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Cat. No.: B016060 Get Quote

Technical Support Center: Lycopene Sample
Preparation
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

lycopene. The following information is designed to help you minimize lycopene degradation

during sample preparation and analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause lycopene degradation during sample preparation?

A1: Lycopene is a highly unsaturated molecule, making it susceptible to degradation from

several factors. The main causes of lycopene degradation during sample preparation are

isomerization and oxidation.[1] Key environmental factors that promote degradation include:

Light: Exposure to light, especially UV radiation, can induce isomerization from the stable all-

trans form to less stable cis-isomers and can also lead to photo-oxidation.[2][3] It is crucial to

work in a dark or low-light environment and use amber-colored glassware to protect

samples.

Heat: Elevated temperatures accelerate the rate of both isomerization and oxidation.[4][5][6]

The degradation of lycopene in tomatoes has been shown to follow first-order kinetics, with
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the degradation rate increasing significantly at temperatures from 70 to 100°C.[4]

Oxygen: As an antioxidant, lycopene is readily oxidized. The presence of atmospheric

oxygen can lead to the formation of various oxidation products, resulting in a loss of color

and biological activity.[1] It is advisable to work under an inert atmosphere (e.g., nitrogen or

argon) whenever possible.

pH: Acidic conditions can promote lycopene degradation. Lycopene is more stable in a

neutral or slightly alkaline environment.

Q2: Which solvents are recommended for extracting lycopene to minimize degradation?

A2: The choice of solvent is critical for efficient extraction and maintaining the stability of

lycopene. A mixture of solvents is often more effective than a single solvent. Commonly used

and effective solvent systems include:

Hexane, Acetone, and Ethanol (2:1:1, v/v/v): This ternary mixture is widely used for efficient

lycopene extraction from tomato samples.[4][7]

Hexane and Acetone (e.g., 75:25 or 50:50, v/v): This combination is also effective for

extracting lycopene from tomato paste and other products.[8][9]

Ethyl Acetate: This solvent has been shown to yield high amounts of lycopene from tomato

pomace.[10][11]

Tetrahydrofuran (THF) or Chloroform: These solvents are effective for dissolving lycopene
but should be handled with care under an inert atmosphere to prevent peroxide formation.

[12]

For subsequent HPLC analysis, the final sample should be dissolved in a solvent compatible

with the mobile phase.

Q3: Can I use antioxidants to protect my lycopene samples?

A3: Yes, adding antioxidants to the extraction solvent is a highly recommended practice to

prevent oxidative degradation of lycopene. Commonly used antioxidants include:
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Butylated Hydroxytoluene (BHT): Often used at a concentration of 0.1% in the extraction

solvent.[12]

α-Tocopherol (Vitamin E): Can be used in combination with other antioxidants to enhance

protection.[12]

Ascorbyl Palmitate: A fat-soluble form of Vitamin C that can also be used as a stabilizer.[12]

Q4: What are the optimal storage conditions for lycopene extracts?

A4: To ensure the long-term stability of lycopene extracts, they should be stored under the

following conditions:

Temperature: Store at low temperatures, such as 4°C for short-term storage and -20°C or

even -80°C for long-term storage.[12][13]

Light: Protect from light by storing in amber-colored vials or by wrapping the vials in

aluminum foil.[12]

Atmosphere: Store under an inert atmosphere (e.g., by flushing the vial with nitrogen or

argon before sealing) to minimize contact with oxygen.[12]
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Problem Possible Cause(s) Recommended Solution(s)

Low Lycopene Yield Incomplete cell disruption.

- Ensure thorough

homogenization or grinding of

the sample. For plant tissues,

freezing with liquid nitrogen

before grinding can improve

cell lysis.[14]- Consider

enzymatic treatment (e.g., with

pectinase) to break down cell

walls before solvent extraction.

[8]

Inefficient extraction solvent.

- Use a combination of polar

and non-polar solvents, such

as hexane/acetone/ethanol.[4]

[7]- Optimize the solvent-to-

sample ratio; a higher ratio

may improve extraction

efficiency.[11]

Sample Discoloration (Fading

of red color)
Oxidation of lycopene.

- Add an antioxidant like BHT

(0.1%) to your extraction

solvent.[12]- Work under an

inert atmosphere (nitrogen or

argon) and deoxygenate your

solvents.[12]- Minimize the

exposure of the sample to air.

Photo-degradation.

- Work in a dimly lit room or

use a fume hood with the light

off.- Use amber-colored

glassware or wrap containers

with aluminum foil.[12]

Inconsistent HPLC Results Isomerization of all-trans-

lycopene to cis-isomers.

- Avoid exposing samples to

heat and light during

preparation and storage.[2]-

Prepare samples fresh before

HPLC analysis whenever
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possible.- If storage is

necessary, follow the optimal

storage conditions mentioned

in the FAQs.

Lycopene precipitation in the

HPLC system.

- Ensure the sample is fully

dissolved in the injection

solvent.- Use a solvent for the

final sample that is compatible

with the HPLC mobile phase. It

is often recommended to

prepare the standard in the

same solvent as the samples.

[15]

Quantitative Data Summary
Table 1: Effect of Temperature on Lycopene Degradation Rate

Temperature (°C)
Degradation Rate Constant
(k) (h⁻¹)

Reference

50 0.024743 [6]

70 - [4]

80 - [4]

90 - [4]

100 0.054076 [6]

140 - [16]

Note: The degradation of lycopene generally follows first-order kinetics. Higher temperatures

lead to a larger degradation rate constant, indicating faster degradation.[4][6] Activation

energies for lycopene degradation have been reported to be in the range of 18.27 to 28

kJ/mol.[6][16]
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Experimental Protocols
Protocol 1: Lycopene Extraction from Tomato Paste for HPLC Analysis

This protocol is adapted from various sources for the efficient extraction of lycopene.[7][8]

Materials:

Tomato paste

Extraction solvent: Hexane/Acetone/Ethanol (2:1:1, v/v/v) with 0.1% BHT

Anhydrous sodium sulfate

Homogenizer or mortar and pestle

Centrifuge

Rotary evaporator

Amber-colored glassware

HPLC-grade solvents for final sample dissolution (compatible with mobile phase)

Procedure:

Weigh approximately 1-2 g of tomato paste into a mortar or a homogenizer tube.

Add 20 mL of the extraction solvent (Hexane/Acetone/Ethanol with BHT).

Thoroughly homogenize the sample for 2-3 minutes until a uniform consistency is achieved.

Transfer the mixture to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes at 4°C.

Carefully collect the supernatant (the colored upper layer) and transfer it to a round-bottom

flask.

Repeat the extraction process (steps 2-5) on the pellet two more times to ensure complete

extraction of lycopene. Pool all the supernatants.
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Dry the pooled extract using a rotary evaporator at a temperature not exceeding 35-40°C.

Once the solvent is completely evaporated, redissolve the lycopene residue in a known

volume of an appropriate solvent for HPLC analysis (e.g., THF or a solvent mixture similar to

the mobile phase).

Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial.

Analyze the sample by HPLC as soon as possible. If storage is needed, store at -20°C under

a nitrogen atmosphere.
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Caption: Factors and pathways of lycopene degradation.
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Caption: General workflow for lycopene extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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